molecular formula C7H6ClF2NO B2544159 (1S)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol CAS No. 2416218-23-8

(1S)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol

Cat. No.: B2544159
CAS No.: 2416218-23-8
M. Wt: 193.58
InChI Key: RJLVOILUAAHCSH-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol is a chemical compound that features a pyridine ring substituted with chlorine and fluorine atoms, and an ethanol moiety with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol typically involves the reaction of 2-chloro-5-fluoropyridine with a suitable fluorinating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the substitution reaction. The resulting intermediate is then subjected to further reactions to introduce the ethanol moiety, typically through a reduction process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the fluorine atoms, yielding a different set of products.

    Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield 2-chloro-5-fluoropyridine-3-carboxylic acid, while reduction can produce 2-chloro-5-fluoropyridine.

Scientific Research Applications

(1S)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-fluoropyridine: A precursor in the synthesis of (1S)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol.

    2-Fluoroethanol: Another building block used in the synthesis of the compound.

    5-Fluoropyridine: A related compound with similar structural features.

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both chlorine and fluorine atoms on the pyridine ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2-fluoroethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2NO/c8-7-5(6(12)2-9)1-4(10)3-11-7/h1,3,6,12H,2H2/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLVOILUAAHCSH-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(CF)O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC(=C1[C@@H](CF)O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.